1-(2-Methoxyphenyl)cyclopropane-1-carboxamide
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Overview
Description
1-(2-Methoxyphenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C11H13NO2 It features a cyclopropane ring attached to a carboxamide group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide typically involves the reaction of 1-(2-methoxyphenyl)cyclopropane-1-carboxylic acid with appropriate amines under suitable conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid: This compound is structurally similar but lacks the amide group.
1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide: This compound has additional functional groups and exhibits different biological activities.
Uniqueness
1-(2-Methoxyphenyl)cyclopropane-1-carboxamide is unique due to its specific combination of a cyclopropane ring, methoxyphenyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H13NO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H2,12,13) |
InChI Key |
GORJZVUFBASLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N |
Origin of Product |
United States |
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